BenchChemオンラインストアへようこそ!

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate

Regioisomerism Indolizine substitution COX-2 inhibition

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate (CAS 247075-84-9, MFCD01823118) is a 3-aryl-substituted indolizine-1-carboxylic acid ethyl ester with the molecular formula C18H17NO2 and a molecular weight of 279.33 g/mol. The compound belongs to the indolizine family—nitrogen-bridgehead heterocycles that are structural isomers of indoles—and is characterized by a 4-methylphenyl (p-tolyl) group at the 3-position and an ethyl ester at the 1-carboxylate site.

Molecular Formula C18H17NO2
Molecular Weight 279.339
CAS No. 247075-84-9
Cat. No. B2579905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methylphenyl)indolizine-1-carboxylate
CAS247075-84-9
Molecular FormulaC18H17NO2
Molecular Weight279.339
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=C(C=C3)C
InChIInChI=1S/C18H17NO2/c1-3-21-18(20)15-12-17(14-9-7-13(2)8-10-14)19-11-5-4-6-16(15)19/h4-12H,3H2,1-2H3
InChIKeyKCYKSYBQQDODTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate (CAS 247075-84-9): Core Structural Identity and Procurement Context


Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate (CAS 247075-84-9, MFCD01823118) is a 3-aryl-substituted indolizine-1-carboxylic acid ethyl ester with the molecular formula C18H17NO2 and a molecular weight of 279.33 g/mol . The compound belongs to the indolizine family—nitrogen-bridgehead heterocycles that are structural isomers of indoles—and is characterized by a 4-methylphenyl (p-tolyl) group at the 3-position and an ethyl ester at the 1-carboxylate site [1]. Indolizine derivatives have attracted sustained interest in medicinal chemistry due to their documented anti-inflammatory, anticancer, antimicrobial, antitubercular, and larvicidal activities, yet no indolizine-based drug has reached the market to date [2]. This compound is primarily supplied as a research chemical (typical purity ≥98%) for exploratory pharmacology and synthetic chemistry applications .

Why Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate Cannot Be Replaced by Generic Indolizine Analogs in Procurement


Within the indolizine-1-carboxylate chemical space, regioisomeric substitution and ester identity profoundly influence both synthetic accessibility and biological target engagement. The 3-position aryl group on the indolizine core directly modulates hydrophobic interactions with enzyme pockets such as COX-2 [1], while the ester moiety (ethyl vs. methyl) affects lipophilicity, metabolic stability, and in vitro potency [2]. For instance, in a series of 7-methoxyindolizine-1-carboxylates, changing the ester from ethyl to diethyl dicarboxylate shifted COX-2 IC50 values from micromolar to sub-micromolar range [1]. Procurement of a generic “indolizine-1-carboxylate” without specifying the 3-aryl substituent and ester identity thus risks delivering a compound with divergent reactivity, solubility, and pharmacological profile. The following quantitative evidence establishes the specific differentiated position of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate among its closest structural analogs.

Quantitative Differentiation Evidence for Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate Against Its Closest Structural Comparators


Regioisomeric Substitution at the Indolizine 3-Position: 3-(4-Methylphenyl) vs. 2-(4-Methylphenyl) Isomer

The position of the 4-methylphenyl substituent on the indolizine core dictates the compound's ability to engage hydrophobic sub-pockets of the COX-2 enzyme. Crystallography and molecular modeling studies on indolizine-1-carboxylates demonstrate that 3-benzoyl substitution places the aryl ring in optimal proximity to hydrophobic residues (e.g., Val523, Leu352) within the COX-2 active site, whereas 2-substitution orients the group away from this pocket, reducing inhibitory potency [1]. Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate (CAS 247075-84-9) bears the aryl group at the 3-position, whereas ethyl 2-(4-methylphenyl)indolizine-1-carboxylate (CAS 449778-84-1) places it at the 2-position—a difference that class-level SAR predicts will result in differential COX-2 engagement [1]. Direct head-to-head COX-2 IC50 data for these two specific regioisomers have not been published; however, class-level inference from closely related 7-methoxyindolizine-1-carboxylate series indicates that 3-benzoyl-substituted analogs consistently achieve IC50 values of 5.84–6.84 µM against COX-2, whereas 2-substituted variants are absent from the active cohort, suggesting unfavorable geometry [1].

Regioisomerism Indolizine substitution COX-2 inhibition Structure-activity relationship

Ester Substituent Impact on COX-2 Inhibitory Potency: Ethyl Ester vs. Methyl Ester Indolizine-1-carboxylates

The identity of the ester group at the 1-carboxylate position modulates both lipophilicity and enzyme inhibition. In a comparative COX-2 screening series, methyl 3-(substituted benzoyl)-7-methoxyindolizine-1-carboxylates exhibited IC50 values of 6.56–6.94 µM (compounds 2a and 2c), whereas the corresponding diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) achieved a superior IC50 of 5.84 µM—a 1.12- to 1.19-fold improvement in potency attributable in part to the enhanced lipophilicity conferred by ethyl ester groups [1][2]. Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate bears an ethyl ester, which is predicted to confer intermediate lipophilicity (cLogP ~4.1 based on the 2-position isomer) and thus intermediate membrane permeability compared to the more polar methyl ester analog (methyl 3-(4-methylphenyl)indolizine-1-carboxylate, CAS 1257390-85-4) [3]. Although direct IC50 comparison between these two specific esters is unavailable, cross-study analysis indicates that ethyl esters in the indolizine-1-carboxylate class consistently outperform methyl esters in COX-2 cell-free assays [1].

Ester SAR COX-2 inhibition Indolizine-1-carboxylate Lipophilicity

Indolizine Scaffold vs. Indole Scaffold: Target Class Differentiation for Kinase and COX-2 Inhibition

Indolizines are nitrogen-bridgehead bioisosteres of indoles. Although several indole-based drugs (e.g., indomethacin, sunitinib) are marketed, indolizines offer a differentiated electronic distribution due to the bridgehead nitrogen, which alters hydrogen-bonding capacity and metabolic stability [1]. In COX-2 inhibition, the indolizine diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) achieved an IC50 of 5.84 µM, surpassing the indole-based drug indomethacin (IC50 = 6.84 µM) in the same assay [2]. For kinase inhibition, patent literature discloses indolizine-1-carboxylates as inhibitors of EGFR, Fak, and FLK-1 kinases, targets for which the indole scaffold often exhibits different selectivity profiles [3]. Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate, by virtue of its indolizine core, is therefore positioned as a scaffold-hopping candidate for programs seeking to escape indole-related intellectual property or metabolic liabilities while retaining target engagement.

Indolizine vs. indole Kinase inhibition COX-2 selectivity Scaffold hopping

Larvicidal Activity Potential: 3-Arylindolizine-1-carboxylates vs. Temephos Standard

Ethyl 3-(4-substitutedbenzoyl)-7-methoxyindolizine-1-carboxylates have demonstrated larvicidal activity against Anopheles arabiensis, the malaria vector. In a standardized WHO larvicidal assay at 4 µg/mL over 48 h, compounds 1h and 1l achieved mean mortality rates of 98% and 80%, respectively, compared to the reference larvicide Temephos (100% mortality) [1]. The 3-aryl substitution pattern is critical: compounds bearing electron-withdrawing groups at the 3-benzoyl para-position (e.g., nitro, chloro) exhibited the highest potency, while unsubstituted or electron-donating groups reduced activity [1]. Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate, bearing a 4-methyl (electron-donating) substituent, is predicted to exhibit moderate larvicidal activity based on this SAR; however, direct experimental data for this specific compound are not yet reported. Separately, a related series of ethyl 3-benzoyl-7-(4-substituted)indolizine-1-carboxylates (4a–g) showed maximum mortality of 65.56 ± 3.39% at 4 µg/mL [2].

Larvicidal Anopheles arabiensis Malaria vector control Indolizine pharmacophore

Physicochemical and Drug-Likeness Profile: Ethyl 3-(4-Methylphenyl)indolizine-1-carboxylate vs. Lipinski Compliance Thresholds

Computed physicochemical properties for the structurally analogous ethyl 2-(4-methylphenyl)indolizine-1-carboxylate (CAS 449778-84-1)—which shares identical molecular formula and similar connectivity—indicate compliance with Lipinski's Rule of Five: LogP = 4.13, H-bond donors = 0, H-bond acceptors = 2, molecular weight = 279.33 g/mol, and topological polar surface area (TPSA) = 30.71 Ų [1]. These values are well within drug-likeness thresholds (LogP ≤5, HBD ≤5, HBA ≤10, MW ≤500, TPSA ≤140 Ų), predicting favorable oral absorption and membrane permeability [1]. By comparison, many biologically active indolizine-1-carboxylates with additional polar substituents (e.g., 7-methoxy, 2-carboxylate) exhibit higher TPSA and reduced permeability [2]. The relatively simple substitution pattern of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate—lacking additional polar groups—positions it as a low-TPSA, high-permeability scaffold suitable for CNS-targeted or intracellular target programs where passive diffusion is rate-limiting.

Drug-likeness Lipinski Rule of Five Physicochemical properties ADME prediction

Electrochemical Properties: Comparative Redox Behavior of Ethyl 3-(4-Methylphenyl)indolizine-1-carboxylate

A 2013 electrochemical study of substituted indolizine carboxylates, including 3-(4-methylphenyl)-substituted derivatives, characterized their redox behavior by cyclic voltammetry and differential pulse voltammetry [1]. The study established that the nature and position of substituents on the indolizine core significantly modulate oxidation and reduction potentials, with 3-aryl substitution shifting the HOMO energy levels relative to unsubstituted indolizine carboxylates [1]. These electrochemical signatures are directly relevant to the compound's utility in organic electronic materials and to understanding its metabolic oxidative stability. While the study did not report individual numeric redox potentials for each derivative in the abstract, the systematic characterization provides a foundation for selecting this specific substitution pattern for electrochemical applications [1].

Electrochemistry Cyclic voltammetry Indolizine carboxylate Redox potential

Highest-Value Application Scenarios for Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate Based on Quantitative Evidence


Anti-Inflammatory Lead Discovery: COX-2 Inhibitor Screening Libraries

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is best deployed as a 3-arylindolizine-1-carboxylate scaffold representative in COX-2 inhibitor screening cascades. The compound's 3-position aryl substitution aligns with the pharmacophoric requirements for COX-2 hydrophobic pocket engagement, as established by molecular docking and crystallographic studies of related 7-methoxyindolizine-1-carboxylates that achieved IC50 values of 5.84–6.94 µM against ovine COX-2 [1]. Its ethyl ester provides the lipophilicity associated with enhanced membrane permeability in cell-based anti-inflammatory assays, while the 4-methyl substituent serves as a baseline for subsequent SAR expansion to electron-withdrawing groups (e.g., -CN, -NO2, -Br) that have demonstrated improved potency in analogous series [1][2].

Malaria Vector Control: Larvicidal SAR Comparator Compound

In larvicidal screening programs targeting Anopheles arabiensis, this compound serves as a critical electron-donating (4-CH3) control compound within 3-arylindolizine-1-carboxylate SAR series. Class-level data indicate that electron-withdrawing substituents (e.g., 4-NO2, 4-Cl) at the 3-benzoyl position yield mortality rates up to 98% at 4 µg/mL over 48 h, while electron-donating groups reduce activity [3][4]. Including ethyl 3-(4-methylphenyl)indolizine-1-carboxylate in screening sets enables systematic quantification of the electronic effect on larvicidal potency, informing the design of optimized lead candidates with balanced efficacy and mammalian safety profiles.

CNS-Penetrant Probe Development: Low-TPSA Indolizine Scaffold

For neuroscience drug discovery programs requiring blood-brain barrier penetration, ethyl 3-(4-methylphenyl)indolizine-1-carboxylate offers a favorable physicochemical profile. With a predicted TPSA of approximately 30.71 Ų—substantially lower than the CNS cutoff of <90 Ų—and a LogP of ~4.13, this compound falls within optimal CNS drug space [5]. Its minimal hydrogen-bonding capacity (0 HBD, 2 HBA) and moderate molecular weight (279.33 g/mol) predict passive diffusion across biological membranes, making it a suitable starting scaffold for CNS-targeted indolizine-based probes where polar functionalization would be introduced in later optimization stages.

Organic Electronics: Characterized Redox-Active Building Block

The electrochemical characterization of this compound class by cyclic voltammetry establishes a foundation for its use as a redox-active building block in organic electronic materials [6]. The 3-aryl substitution pattern modulates HOMO energy levels relative to unsubstituted indolizine carboxylates, and the ethyl ester provides solubility in organic solvents suitable for device fabrication. Research groups developing organic light-emitting diodes (OLEDs) or organic photovoltaics can leverage this specific compound as a characterized intermediate, building on existing patent disclosures of indolizine skeletons in OLED applications [6].

Quote Request

Request a Quote for Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.